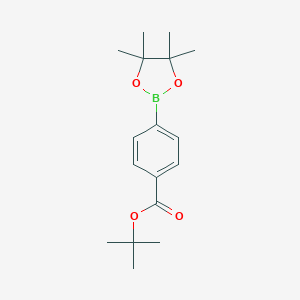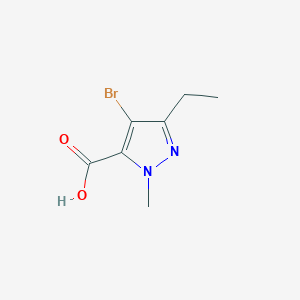
N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenemethanamine core substituted with a 5-fluoro group, a 3-methoxyphenylthio group, and N,N-dimethyl groups, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride typically involves multiple steps, including the introduction of the fluoro and methoxyphenylthio groups, followed by the formation of the N,N-dimethyl groups. Common synthetic routes may involve:
Fluorination: Introduction of the fluoro group using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Thioether Formation: Coupling of the methoxyphenylthio group using thiol reagents and appropriate catalysts.
Dimethylation: Introduction of the N,N-dimethyl groups using reagents like formaldehyde and dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions, especially at the fluoro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenemethanamine derivatives.
Scientific Research Applications
N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Gene Expression Modulation: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, 5-fluoro-2-((3-hydroxyphenyl)thio)-N,N-dimethyl-, hydrochloride
- Benzenemethanamine, 5-chloro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride
Uniqueness
N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride is unique due to the presence of the 5-fluoro and 3-methoxyphenylthio groups, which confer specific chemical and biological properties. These substitutions can significantly influence its reactivity, stability, and interaction with biological targets compared to similar compounds.
Properties
CAS No. |
134987-47-6 |
|---|---|
Molecular Formula |
C16H19ClFNOS |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1-[5-fluoro-2-(3-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H18FNOS.ClH/c1-18(2)11-12-9-13(17)7-8-16(12)20-15-6-4-5-14(10-15)19-3;/h4-10H,11H2,1-3H3;1H |
InChI Key |
JYQWJFXTIMSSKT-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)OC.Cl |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)OC.Cl |
Key on ui other cas no. |
134987-47-6 |
Synonyms |
Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)](/img/structure/B153328.png)








